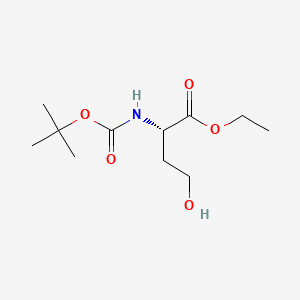

(S)-N-Boc-L-homoserine Ethyl Ester

Vue d'ensemble

Description

(S)-N-Boc-L-homoserine ethyl ester is a synthetic intermediate in the synthesis of unsaturated caprolactams and monomer units for oxy-peptide nucleic acids from the starting material L-homoserine.

Amino acid derivative useful for the treatment of Alzheimer's disease.

Activité Biologique

(S)-N-Boc-L-homoserine ethyl ester is a synthetic compound that has garnered attention due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound, with the CAS number 147325-09-5, is a derivative of homoserine that features a tert-butoxycarbonyl (Boc) protecting group on the amino group and an ethyl ester at the carboxylic acid position. This modification enhances its stability and solubility, making it a valuable intermediate in organic synthesis.

Synthesis Overview

The synthesis typically involves the protection of L-homoserine using di-tert-butyl dicarbonate (Boc2O) followed by esterification with ethanol. The reaction can be summarized as follows:

- Protection of Homoserine :

- L-Homoserine is treated with Boc2O in the presence of a base (e.g., triethylamine) to yield (S)-N-Boc-L-homoserine.

- Esterification :

- The protected homoserine is then reacted with ethyl alcohol under acidic conditions to form this compound.

The biological activity of this compound is primarily attributed to its role as an intermediate in the synthesis of various bioactive compounds, including those that inhibit enzymes involved in metabolic pathways. The compound's structure allows it to interact with specific molecular targets, potentially influencing biochemical pathways.

Case Studies and Research Findings

- Antimicrobial Activity :

- Enzyme Inhibition :

- Synthetic Applications :

Data Table: Comparison of Biological Activities

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of (S)-N-Boc-L-homoserine ethyl ester is in peptide synthesis . This compound serves as an essential building block for the synthesis of peptides and proteins. The Boc group protects the amino functionality during peptide formation, allowing for selective reactions that lead to complex peptide structures.

Case Study: Peptide Development

Research has demonstrated the successful incorporation of this compound into peptide sequences, enhancing the stability and bioactivity of the resulting peptides. For instance, studies have shown its utility in synthesizing cyclic peptides that exhibit improved pharmacological properties .

Drug Development

The compound is also utilized in drug development as a synthetic intermediate for various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for modifying existing drug candidates or creating novel therapeutic agents.

Case Study: Antisickling Agents

In a study focused on developing antisickling agents for sickle cell disease, derivatives of this compound were synthesized and evaluated for their efficacy in modifying hemoglobin properties. These modifications aimed to prevent the polymerization of deoxygenated sickle hemoglobin, thus mitigating disease symptoms .

Bioconjugation

This compound plays a crucial role in bioconjugation , where it is used to modify biomolecules for research in biochemistry and molecular biology. The tosylate moiety allows for selective coupling reactions with various nucleophiles, facilitating the attachment of functional groups to proteins or nucleic acids.

Case Study: Biomolecule Modification

In biochemical studies, this compound has been employed to create conjugates that enhance the delivery and efficacy of therapeutic agents by improving their solubility and stability .

Synthetic Intermediate for Novel Compounds

Beyond its direct applications, this compound serves as a precursor for synthesizing other complex molecules, including unsaturated caprolactams and oxy-peptide nucleic acids.

Research indicates that this compound interacts with various biological systems, particularly as a substrate for amino acid transporters such as alanine-serine-cysteine transporters (ASCT). This interaction is vital for studying amino acid metabolism and transport mechanisms.

Enzyme Interaction Studies

Studies have shown that derivatives of this compound can influence binding affinities at ASCT2, providing insights into transporter dynamics and potential therapeutic interventions .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Tosylate Site

The tosylate group (-OTs) serves as an excellent leaving group, enabling diverse nucleophilic substitutions under mild conditions.

Key Findings :

- Phenylselenolate-mediated elimination generates α,β-unsaturated esters, critical for synthesizing non-natural amino acids like L-α-vinylglycine .

- Thiol substitutions produce stable thioether bonds, enabling bioconjugation applications .

Hydrolysis Reactions

Controlled hydrolysis selectively removes protective groups or modifies ester functionalities.

Notable Observations :

- Basic hydrolysis (NaOH) selectively cleaves the ethyl ester without affecting the Boc group.

- Acidic conditions (HCl) remove the Boc group but leave the ester intact, enabling sequential deprotection strategies .

Elimination Reactions

The tosylate group facilitates β-elimination under basic conditions, forming α,β-unsaturated compounds.

Example Reaction :

- Conditions : DBU (1,8-diazabicycloundec-7-ene) in DMF at 50°C .

- Application : Synthesis of unsaturated caprolactams for peptidomimetics .

Transesterification of the Ethyl Ester

The ethyl ester undergoes transesterification with alcohols under catalytic acidic or basic conditions.

| Alcohol | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Boc-L-homoserine methyl ester | 95% | |

| Benzyl alcohol | Ti(OH)₄ | Boc-L-homoserine benzyl ester | 88% |

Mechanistic Insight :

Protonation of the ester carbonyl enhances electrophilicity, enabling nucleophilic attack by the alcohol .

Stability and Side Reactions

- Thermal Stability : Degrades above 150°C, releasing CO₂ (from Boc) and ethanol .

- Racemization Risk : Minimal (<2%) under neutral conditions but increases in strong acids/bases .

Comparative Reactivity of Homoserine Derivatives

| Derivative | Reactive Site | Key Reaction | Application |

|---|---|---|---|

| Boc-Hse-OEt | Tosylate | Nucleophilic substitution | Peptide backbone modification |

| Boc-Hse-OMe | Methyl ester | Transesterification | Prodrug synthesis |

| Hse(Tos)-OEt | Free amine | Acylation | Biopolymer functionalization |

Propriétés

IUPAC Name |

ethyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5/c1-5-16-9(14)8(6-7-13)12-10(15)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGDPHFPHJVSEC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652490 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147325-09-5 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)-L-homoserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.